Home > Products > Screening Compounds P71837 > Cyclohexaneacetic acid, 4-(aminomethyl)-, trans-
Cyclohexaneacetic acid, 4-(aminomethyl)-, trans- - 2951-93-1

Cyclohexaneacetic acid, 4-(aminomethyl)-, trans-

Catalog Number: EVT-3326049
CAS Number: 2951-93-1
Molecular Formula: C9H17NO2
Molecular Weight: 171.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cyclohexaneacetic acid, 4-(aminomethyl)-, trans- is a compound characterized by the presence of a cyclohexane ring with an acetic acid functional group and an aminomethyl substituent. This compound is classified as a monocarboxylic acid and is known for its various applications in scientific research and industry.

Source

The compound is identified by its CAS number 5292-21-7 and has several synonyms, including cyclohexylacetic acid and 2-cyclohexylacetic acid. It can be sourced from chemical suppliers such as Thermo Scientific, Sigma-Aldrich, and Santa Cruz Biotechnology, which provide it in various purity levels for research purposes .

Classification

Cyclohexaneacetic acid falls under the category of carboxylic acids, specifically monocarboxylic acids. It has a molecular formula of C8H14O2C_8H_{14}O_2 and a molecular weight of approximately 142.20 g/mol. The compound is classified as an endogenous metabolite, indicating its natural occurrence within biological systems .

Synthesis Analysis

Methods

The synthesis of cyclohexaneacetic acid can be achieved through several methods:

  1. Direct Carboxylation: This involves the carboxylation of cyclohexane derivatives using carbon dioxide under high pressure and temperature conditions.
  2. Aminomethylation: The introduction of the aminomethyl group can be accomplished via reductive amination processes where cyclohexanecarboxaldehyde reacts with ammonia or amines in the presence of reducing agents.

Technical Details

The synthesis typically requires careful control of reaction conditions, including temperature, pressure, and pH, to ensure high yields and purity. The use of catalysts may also enhance reaction rates and selectivity.

Molecular Structure Analysis

Data

  • Molecular Formula: C8H14O2C_8H_{14}O_2
  • Molecular Weight: 142.196 g/mol
  • IUPAC Name: 4-(aminomethyl)cyclohexanecarboxylic acid
  • InChI Key: LJOODBDWMQKMFB-UHFFFAOYSA-N .
Chemical Reactions Analysis

Reactions

Cyclohexaneacetic acid can participate in various chemical reactions:

  1. Esterification: Reacting with alcohols to form esters.
  2. Decarboxylation: Under certain conditions, it can lose carbon dioxide to yield cyclohexylmethanol.
  3. Amide Formation: Reaction with amines can lead to the formation of amides.

Technical Details

These reactions often require specific catalysts or conditions (e.g., heat or acidic/basic environments) to proceed efficiently. For instance, esterification typically necessitates the presence of an acid catalyst like sulfuric acid.

Mechanism of Action

Process

The mechanism of action for cyclohexaneacetic acid involves its interaction with biological systems where it may act as a metabolic intermediate or influence biochemical pathways related to fatty acid metabolism. The aminomethyl group may also participate in enzyme-mediated reactions that modify or utilize the compound in physiological processes.

Data

Studies indicate that cyclohexaneacetic acid has implications in neuropathic pain modulation and nerve myelination processes, suggesting its potential role in neurobiology .

Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: 29–31 °C
  • Boiling Point: 245 °C at 760 mmHg
  • Density: Approximately 1.0 g/cm³
  • Flash Point: 123.9 °C .

Chemical Properties

  • Solubility: Soluble in water and organic solvents.
  • Reactivity: Exhibits typical reactivity of carboxylic acids and may participate in nucleophilic addition reactions due to the presence of the carbonyl group.
Applications

Scientific Uses

Cyclohexaneacetic acid is utilized in various scientific contexts:

  1. Biochemical Research: Investigated for its role as a metabolic intermediate.
  2. Pharmaceutical Development: Explored for potential therapeutic applications related to pain management and nerve regeneration.
  3. Chemical Synthesis: Serves as a building block for synthesizing more complex organic molecules .
Introduction to trans-4-(Aminomethyl)cyclohexanecarboxylic Acid

trans-4-(Aminomethyl)cyclohexanecarboxylic acid, universally recognized in pharmacology as tranexamic acid, represents a structurally optimized cyclohexane derivative with profound biological significance. This molecule belongs to the class of synthetic lysine analogues, characterized by a trans-configured aminomethyl group at the para position relative to the carboxylic acid moiety on the cyclohexane ring. Its discovery bridged critical gaps in antifibrinolytic therapy, offering enhanced potency over earlier linear analogues like ε-aminocaproic acid [1] [5]. Beyond hemostasis, emerging research reveals unexpected roles in dermatology and cell biology, positioning this molecule as a versatile scaffold for scientific investigation [2].

Historical Discovery and Nomenclature Evolution

The development of tranexamic acid originated in the mid-20th century through systematic efforts to enhance the antifibrinolytic activity of lysine analogues. Patented in 1957 by Japanese researchers, its initial designation reflected chemical structure: trans-4-(aminomethyl)cyclohexanecarboxylic acid [5]. Early pharmacological evaluation revealed a tenfold increase in plasmin inhibition potency compared to aminocaproic acid, prompting rapid clinical adoption [1]. The nonproprietary name "tranexamic acid" (approved by WHO) was formalized alongside its introduction into medical practice.

Nomenclature complexity arises from stereochemical variations. While the trans-isomer (CAS 1197-18-8) demonstrates therapeutic efficacy, the biologically less active cis-isomer (CAS 701-54-2) is often synthesized concurrently, necessitating precise stereochemical descriptors [1] [7]. The compound accumulates synonyms through global pharmaceutical development: Cyklokapron (Pfizer), AMCHA (antiplasmin-minocycline-heparin association), and Transamin (Japan) represent brand-associated names [1] [4]. Regulatory identifiers include UNII 37YD696II6 (FDA) and CHEBI:48669 (bioinformatics database), underscoring its multifaceted identity across disciplines [1] [6].

Table 1: Official and Common Nomenclature of trans-4-(Aminomethyl)cyclohexanecarboxylic Acid

Nomenclature TypeDesignationSource/Context
IUPAC Name4-(aminomethyl)cyclohexane-1-carboxylic acidChemical databases [1] [6]
CAS Registry Number1197-18-8 (trans-isomer)Chemical suppliers [4] [7]
Pharmacopeial NameTranexamic acidUSP/INN [5]
Key Brand NamesCyklokapron®, Lysteda®, Exacyl®DrugBank [5]
Significant Synonymstrans-AMCHA, AMSTAT, Ugurol, Anvitoff, TranexamsaeurePharmacompass [1]

Structural Classification and Isomeric Significance

The molecule (C₈H₁₅NO₂, MW 157.21 g/mol) features a cyclohexane backbone substituted at positions 1 and 4 with carboxylic acid and aminomethyl groups, respectively [1] [6]. Its defining characteristic is the diaxial conformation of these substituents in the most stable chair conformation, minimizing steric strain and enabling optimal interaction with biological targets [7]. The trans configuration establishes a spatial separation of approximately 2.5 Å between the cationic ammonium (from the aminomethyl) and anionic carboxylate groups at physiological pH, facilitating ionic interactions critical to its binding affinity for plasminogen’s lysine-binding sites [5].

Isomeric purity dictates biological activity. The trans-isomer demonstrates 50-100x greater antifibrinolytic potency than the cis-isomer due to conformational compatibility with plasminogen’s kringle domains [1]. Synthetically, achieving high trans selectivity (>98%) requires specialized catalytic hydrogenation or stereoselective crystallization, as described in patent CN108602758B using ruthenium catalysts under hydrogen pressure [3]. The trans structure is confirmed via NMR (characteristic coupling constants) and X-ray crystallography (diaxial bond angles) [7]. This stereochemical precision underpins pharmaceutical specifications, where compendial methods (e.g., USP) mandate ≥97% trans isomeric purity for drug substance [4] [5].

Table 2: Comparative Characteristics of trans and cis Isomers

Propertytrans-Isomer (Tranexamic Acid)cis-Isomer
CAS Registry Number1197-18-8 [1]701-54-2 [1]
Relative Antifibrinolytic PotencyHigh (reference standard) [5]Negligible [1]
Melting Point>300°C (decomposition) [4] [7]~250°C (decomposition) [1]
Aqueous Solubility (25°C)167 mg/mL [4]Higher than trans [3]
Synthesis PreferenceCatalytic hydrogenation with Ru/Ni catalysts [3]Minor byproduct [3]
Thermodynamic StabilityMore stable (ΔG = -3.2 kcal/mol) [3]Less stable [3]

Global Research Landscape and Key Academic Milestones

Tranexamic acid research spans six decades, evolving from hematology to unexpected domains like dermatology and immunology. Initial milestones (1960s-1980s) established its mechanism of action: competitive inhibition of plasminogen activation through high-affinity binding (Kd ≈ 1.1 μM) to kringle domains, preventing fibrin degradation [5]. This defined its clinical niche in reducing surgical bleeding and managing hereditary angioedema [5].

A pivotal shift occurred in 1997 when dermatological research uncovered protease-mediated barrier dysfunction. A landmark Journal of Investigative Dermatology study demonstrated that topical 5% tranexamic acid accelerated barrier recovery by 40% in tape-stripped murine and human skin and prevented epidermal hyperplasia by inhibiting plasmin-induced inflammation [2]. This revealed plasmin’s role beyond fibrinolysis—as a modulator of keratinocyte activation and inflammation—opening dermatology applications like melasma treatment [2].

The 21st century saw expansion into molecular optimization and novel indications. Patent CN108602758B (2017) addressed synthesis inefficiencies via catalytic one-pot amination, achieving >98% trans selectivity [3]. Recent studies explore its potential in rosacea (reducing flushing via plasmin inhibition) and allergen mitigation (blocking thrombin-mediated barrier delays induced by cedar pollen) [2]. Global clinical trials now exceed 500 (DrugBank data), investigating applications from traumatic hemorrhage to inflammatory skin disorders, reflecting sustained scientific interest [5].

Table 3: Key Research Milestones

EraMilestone AchievementSignificance
1957Initial patent filed for synthesis [5]First chemical description and intended medical use (antifibrinolytic)
1960s-1980sMechanism elucidation: Plasminogen binding via lysine-site competition [5]Established foundation for hemotherapy applications
1997Discovery of epidermal barrier acceleration and anti-hyperplastic effects [2]Revealed new biological actions beyond hemostasis; launched dermatology research
Early 2000sIdentification in complement inhibition for hereditary angioedema [5]Expanded therapeutic scope to inflammatory conditions
2017Catalytic hydrogenation process patent (CN108602758B) for high-yield trans synthesis [3]Solved industrial stereoselectivity challenges
2020sClinical exploration in rosacea and allergen-induced skin dysfunction [2]Potential repurposing for inflammatory dermatoses

Properties

CAS Number

2951-93-1

Product Name

Cyclohexaneacetic acid, 4-(aminomethyl)-, trans-

IUPAC Name

2-[4-(aminomethyl)cyclohexyl]acetic acid

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

InChI

InChI=1S/C9H17NO2/c10-6-8-3-1-7(2-4-8)5-9(11)12/h7-8H,1-6,10H2,(H,11,12)

InChI Key

OILYAPVNRYNPRT-UHFFFAOYSA-N

SMILES

C1CC(CCC1CC(=O)O)CN

Canonical SMILES

C1CC(CCC1CC(=O)O)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.